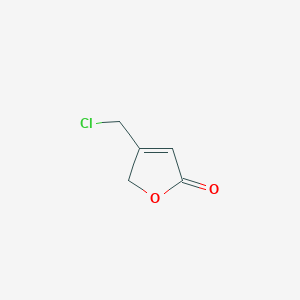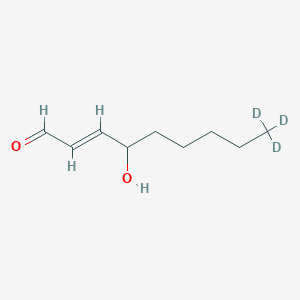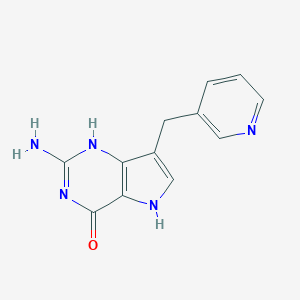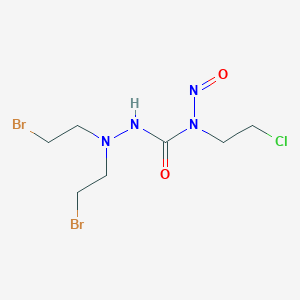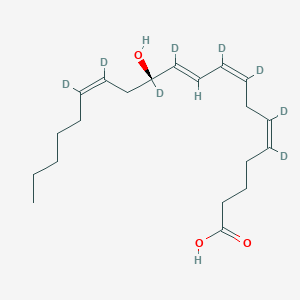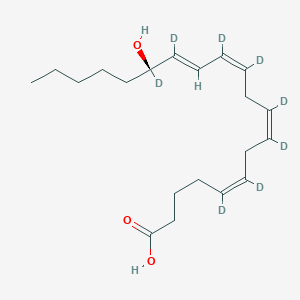
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, also known as L-MTP-PE, is a synthetic glycolipid that has been extensively studied for its potential use in cancer immunotherapy. This compound is a derivative of the natural glycolipid, monophosphoryl lipid A (MPLA), which is derived from the cell wall of gram-negative bacteria. L-MTP-PE has been shown to activate the immune system and induce a potent anti-tumor response, making it a promising candidate for cancer treatment.
Mecanismo De Acción
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol works by activating the immune system, specifically the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor that is present on the surface of immune cells, including dendritic cells. When (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol binds to TLR4, it activates the dendritic cells and initiates an immune response. This immune response includes the activation of T cells, which are responsible for killing cancer cells.
Biochemical and Physiological Effects:
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to have several biochemical and physiological effects. It activates dendritic cells, which in turn activate T cells. It also induces the production of cytokines, which are signaling molecules that play a role in the immune response. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to increase the production of interferon-gamma (IFN-γ), which is a cytokine that is important for the anti-tumor response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in animal models and in clinical trials. However, one limitation is that it is a synthetic compound and may not accurately reflect the natural immune response. Additionally, the cost of synthesizing (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol may be prohibitive for some researchers.
Direcciones Futuras
There are several future directions for research on (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol. One area of interest is in combination therapy, where (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol is used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in the development of new formulations of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol that may increase its effectiveness. Finally, there is interest in studying the long-term effects of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol treatment and its potential use in preventing cancer recurrence.
Métodos De Síntesis
The synthesis of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol involves the chemical modification of MPLA, which is obtained from the cell wall of gram-negative bacteria. The modification involves the addition of a hexane-1,2,3,4,5-pentol moiety and a methoxypropylamino group to the MPLA molecule. The resulting compound, (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, has been shown to have greater immunostimulatory activity than MPLA alone.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate dendritic cells, which are responsible for initiating an immune response, and to induce a potent anti-tumor response in animal models. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has also been tested in clinical trials for the treatment of various types of cancer, including melanoma, lung cancer, and leukemia.
Propiedades
Número CAS |
139361-89-0 |
|---|---|
Nombre del producto |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
Fórmula molecular |
C10H23NO6 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO6/c1-17-4-2-3-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
Clave InChI |
SFQOBFDNGZETMP-SGIHWFKDSA-N |
SMILES isomérico |
COCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
COCCCNCC(C(C(C(CO)O)O)O)O |
SMILES canónico |
COCCCNCC(C(C(C(CO)O)O)O)O |
Sinónimos |
N-(3-methoxypropyl)glucamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



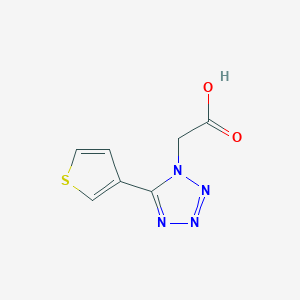
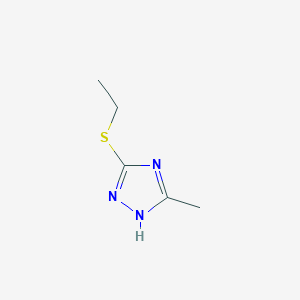

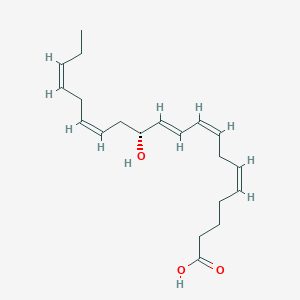

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

